molecular formula C19H20FNO2 B1434694 methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 698358-91-7

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1434694
CAS No.: 698358-91-7
M. Wt: 313.4 g/mol
InChI Key: GJPDRAYPGFFTGY-MSOLQXFVSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is defined by a five-membered pyrrolidine ring with substituents at positions 1, 3, and 4. The benzyl group at position 1 and the 3-fluorophenyl group at position 4 introduce steric and electronic effects that influence the ring’s puckering. X-ray crystallographic studies of analogous cis-3,4-diphenylpyrrolidines reveal a "U-shaped" conformation, where substituents on the pyrrolidine ring adopt pseudoaxial orientations to minimize steric clashes.

The pyrrolidine ring typically adopts an envelope conformation, with the nitrogen atom deviating from the plane formed by the other four atoms. For example, in related structures, the puckering amplitude (q₂) ranges from 0.40–0.45 Å, and the pseudorotation phase angle (φ) varies between 340–360°, indicating a preference for Cγ-endo puckering. Substituents such as the 3-fluorophenyl group further stabilize this conformation through intramolecular C–H···F interactions.

Parameter Value Method
Pyrrolidine puckering (q₂) 0.404–0.415 Å X-ray crystallography
C–N bond length 1.456 Å X-ray
C–F bond length 1.352 Å DFT

Properties

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDRAYPGFFTGY-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Derivatives

A key method for preparing enantiomerically enriched pyrrolidine-3-carboxylate derivatives, including methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, involves a catalytic homogeneous enantioselective hydrogenation process.

  • Starting Materials: The process begins with a precursor compound bearing a pyrrolidine-3-carboxylic acid skeleton substituted with halogenated aryl groups.
  • Catalysts: Ruthenium-based catalysts of the formula Ru(T)2D are employed, where T represents an alkyl carboxylate group and D is a chiral diphosphine ligand. This catalyst system enables high enantioselectivity under moderate reaction conditions.
  • Reaction Conditions: The hydrogenation is carried out under controlled pressure and temperature to optimize yield and enantiomeric purity.
  • Outcome: This method achieves high yields and excellent stereochemical control, producing the (3R,4S) or (3S,4S) enantiomers with high enantiomeric excess.

This process is more economical and practical compared to earlier methods, addressing issues related to reaction conditions, yield, and purity.

Multi-Step Synthesis Involving Pyrrolidine Ring Formation and Functional Group Introduction

The synthesis of this compound typically involves multiple steps:

  • Pyrrolidine Ring Construction: Formation of the pyrrolidine ring is achieved through cyclization reactions starting from appropriate amino acid derivatives or substituted piperidine intermediates.
  • Introduction of Benzyl and 3-Fluorophenyl Groups: These groups are introduced either via substitution reactions or by using pre-functionalized starting materials.
  • Esterification: The carboxylic acid moiety is methylated to form the methyl ester, often using reagents such as diazomethane or methyl iodide under basic conditions.

The overall synthetic route is designed to preserve stereochemistry and incorporate the fluorine substituent on the phenyl ring, which is critical for the compound's biological activity.

Representative Experimental Procedure and Yields

A representative procedure adapted from related pyrrolidine derivatives includes:

Step Reagents and Conditions Yield (%) Notes
Cyclization of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in methanol using sodium methoxide at 70–85°C for 16–18 hours Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, sodium methoxide, methanol, 70–85°C, 16–18 h 55–61.4% Produces a tetrahydropyrido-pyrimidinone intermediate, a key precursor
Isolation and purification by neutralization with acetic acid, filtration, and drying Tan solid intermediate obtained, characterized by MS and NMR
Subsequent hydrogenation and esterification steps (not detailed in source) Expected to yield methyl ester of the target compound

This method highlights the importance of controlled basic conditions and temperature for efficient cyclization and intermediate formation.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Catalysts Reaction Conditions Yield/Outcome
Enantioselective Hydrogenation Catalytic hydrogenation of pyrrolidine-3-carboxylic acid derivatives Ru(T)2D catalyst (Ru with chiral diphosphine ligand) Moderate temperature and pressure High yield, high enantiomeric purity
Cyclization to Tetrahydropyrido-pyrimidinone Intermediate Reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol Sodium methoxide, formamidine acetate, methanol 70–85°C, 16–18 h 55–61.4% yield
Esterification Methylation of carboxylic acid to methyl ester Diazomethane or methyl iodide with base Mild conditions Efficient conversion to methyl ester

Research Findings and Analytical Data

  • Stereochemical Control: The use of chiral Ru catalysts ensures the production of the (3R,4S) stereoisomer with high enantiomeric excess, critical for biological activity.
  • Purity and Characterization: Intermediates and final products are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming structure and stereochemistry.
  • Reaction Optimization: The process parameters such as temperature, catalyst loading, and reaction time have been optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; fluorobenzene derivatives for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (3R,4S)-1-Benzyl-4-(3-Fluorophenyl)Pyrrolidine-3-Carboxylate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key References
Target Compound 3-Fluorophenyl, benzyl, methyl ester C₁₉H₂₀FNO₂* 313.37 N/A N/A (inferred)
Methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate 4-Fluorophenyl, benzyl, methyl ester C₁₉H₂₀FNO₂ 313.37 N/A N/A
Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate 4-Methylphenyl, benzyl, methyl ester C₂₀H₂₃NO₂ 309.41 N/A N/A
(±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate Phenyl, methyl, phenylureido C₂₃H₂₇N₃O₃ 393.48 96 96
(±)-(3R,4S)-3-{[3-(3-Cyanophenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidine-3-carboxylic acid 3-Cyanophenyl, indolyl, carboxylic acid C₂₃H₂₃N₅O₃ 432.47 67 99

*Inferred based on structural similarity to .

Structural and Functional Insights

  • Substituent Effects: The 3-fluorophenyl group in the target compound introduces steric and electronic differences compared to analogs with 4-fluorophenyl or 4-methylphenyl substituents. Fluorine’s electron-withdrawing nature and meta-substitution may influence binding affinity in drug-receptor interactions.
  • Synthetic Efficiency: While direct yield data for the target compound is unavailable, structurally similar ureido-pyrrolidine derivatives (e.g., compound 15{1,4} in ) achieved 96% yield via reactions between α-aminocarboxylic esters and isocyanates in dry CH₂Cl₂. This suggests optimized protocols for analogous syntheses.
  • Purity Challenges :

    • Analogs with polar substituents (e.g., 3-pyridyl in compound 14{6,8} ) showed reduced purity (36%), highlighting the importance of substituent choice in chromatographic separation.

Pharmacological Relevance

  • The benzyl and fluorophenyl groups are common in CNS-targeting drugs, as seen in pyrrolidine-based building blocks from PharmaBlock Sciences .
  • The 3-fluorophenyl motif may mimic tyrosine or phenylalanine residues in enzyme substrates, a strategy employed in protease inhibitors .

Methodological Considerations

  • Structural Characterization :

    • Tools like SHELXL and Mercury CSD are widely used for crystallographic analysis of pyrrolidine derivatives, though specific data for the target compound is lacking.
    • APCI-MS and NMR (e.g., ¹H, ¹³C) are standard for verifying molecular weight and stereochemistry .
  • Synthetic Optimization :

    • High-yield routes (e.g., 96% for compound 15{1,4} ) suggest that sterically unhindered isocyanates and anhydrous conditions favor efficiency.

Biological Activity

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound belonging to the pyrrolidine class. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antitumor, and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H18FNO2
Molecular Weight: 299.33 g/mol
IUPAC Name: (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
InChI Key: RXBUSUKIFQELNZ-SJORKVTESA-N

The compound features a chiral pyrrolidine core substituted with a benzyl group and a 3-fluorophenyl group. The presence of these substituents may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrrolidine derivatives can effectively inhibit the growth of various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Properties

Pyrrolidine derivatives are also known for their antitumor activities. Investigations have revealed that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle regulation. A study demonstrated that similar compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

Analgesic and Anti-inflammatory Effects

The compound has shown potential analgesic and anti-inflammatory effects in preclinical models. It appears to modulate pain pathways by interacting with specific receptors involved in pain perception. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The compound may bind to receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition: It potentially inhibits enzymes like COX and lipoxygenases (LOX), critical in mediating inflammation.
  • Induction of Apoptosis: By modulating signaling pathways associated with cell survival and death, it can promote apoptosis in tumor cells.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of bacterial metabolism
AntitumorInduction of apoptosis; inhibition of cell cycle
AnalgesicCOX inhibition; modulation of pain pathways

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
  • Cancer Cell Line Study : Research involving human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate?

  • Methodological Answer: The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and chiral auxiliaries. For example, enantioselective catalysis or chiral pool strategies can ensure the desired (3R,4S) configuration. Key steps include:

  • Use of coupling agents like DCC to activate intermediates ().
  • Low-temperature reactions to minimize racemization ().
  • Post-synthesis verification via chiral HPLC or X-ray crystallography ().

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer: A combination of techniques is essential:

  • NMR : 1H/13C NMR to confirm substituent positions and stereochemistry ().
  • MS : High-resolution mass spectrometry for molecular weight validation ().
  • X-ray Crystallography : For absolute stereochemical assignment ().
  • IR Spectroscopy : To identify ester and fluorophenyl functional groups ().

Q. How can reaction yields be optimized for the esterification step in its synthesis?

  • Methodological Answer:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
  • Catalytic acids (e.g., H2SO4) or coupling agents (e.g., DCC/DMAP) improve esterification efficiency ().
  • Monitor reaction progress via TLC or in situ FTIR to halt at peak yield ().

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the biological target interactions of this compound?

  • Methodological Answer:

  • Step 1 : Generate 3D conformers using software like Schrödinger Suite, accounting for pyrrolidine ring puckering ().
  • Step 2 : Dock into target proteins (e.g., GPCRs) using AutoDock Vina, prioritizing fluorophenyl and ester motifs for binding affinity ().
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) assays ().

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?

  • Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies ().
  • Purity Check : Quantify enantiomeric excess via HPLC; impurities >5% can skew results ().
  • SAR Studies : Systematically modify substituents (e.g., replace 3-fluorophenyl with 4-trifluoromethylphenyl) to isolate activity contributors ().

Q. What strategies mitigate scalability challenges in multi-step syntheses of this compound?

  • Methodological Answer:

  • Flow Chemistry : Continuous processing reduces intermediate isolation steps ().
  • Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) for reuse ().
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, temperature) to balance yield and cost ().

Key Considerations for Researchers

  • Stereochemical Purity : Always validate enantiomeric excess to avoid misleading bioactivity data ().
  • Data Reproducibility : Document solvent grades and reaction scales meticulously ().
  • Collaborative Tools : Share computational models (e.g., Gaussian output files) for peer validation ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

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